![molecular formula C16H19ClN4O2 B2374673 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1436083-55-4](/img/structure/B2374673.png)
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It has been widely used in scientific research to study the mechanism of action and physiological effects of adenosine receptors.
作用机制
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 receptor leads to a decrease in cAMP levels and an increase in potassium ion conductance, resulting in a range of physiological effects.
Biochemical and physiological effects:
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, suppressing inflammation, and protecting against neuronal damage. It has also been shown to have antiarrhythmic effects and to modulate the release of neurotransmitters.
实验室实验的优点和局限性
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide is a highly selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of endogenous adenosine signaling. Additionally, 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has a relatively short half-life and may require multiple doses to achieve sustained effects.
未来方向
There are several future directions for research involving 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide and adenosine receptors. One area of interest is the development of novel therapeutics targeting adenosine receptors for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Another area of interest is the development of more selective and potent agonists and antagonists of adenosine receptors, which may provide greater insight into the role of adenosine signaling in health and disease. Finally, further research is needed to elucidate the complex interactions between adenosine receptors and other signaling pathways, which may reveal new targets for drug development.
合成方法
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 1-cyanocyclopentanecarboxylic acid, followed by acylation with acetic anhydride and amidation with carbonyldiimidazole. The final product is obtained through crystallization and recrystallization.
科学研究应用
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been shown to have potent cardioprotective effects, as well as anti-inflammatory and neuroprotective properties. 2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide has also been used as a tool to study the pharmacology of adenosine receptors and their interaction with other signaling pathways.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-5-3-12(4-6-13)9-19-15(23)20-10-14(22)21-16(11-18)7-1-2-8-16/h3-6H,1-2,7-10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWGKDYPCPZLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)
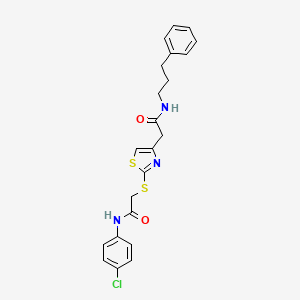
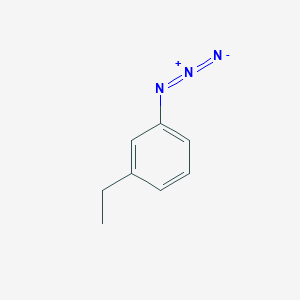
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)
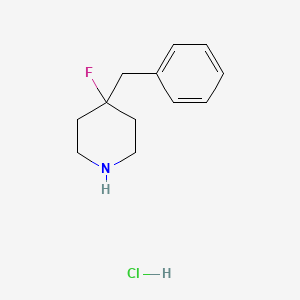
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)
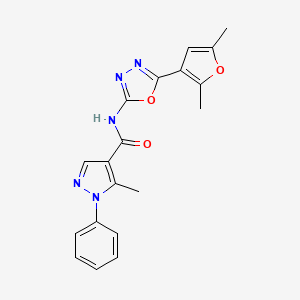

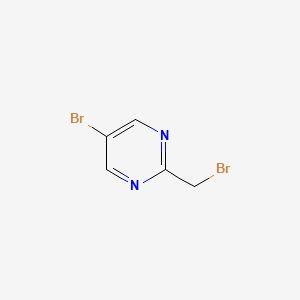

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)
![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)